6-Oxo-1-propylpiperidine-3-carboxylic acid
Description
6-Oxo-1-propylpiperidine-3-carboxylic acid (CAS: 915924-93-5) is a piperidine derivative featuring a six-membered nitrogen-containing ring with three key substituents:
- A propyl group at position 1 (N-substitution).
- A ketone (oxo) group at position 6.
- A carboxylic acid at position 2.
Its molecular formula is inferred as C₉H₁₅NO₃ (molecular weight ≈ 201.22 g/mol). This compound is primarily utilized in pharmaceutical research as a scaffold for drug discovery, particularly in lead optimization studies due to its hybrid hydrophilic-lipophilic balance .
Properties
IUPAC Name |
6-oxo-1-propylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h7H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXIDYRIXNBPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660746 | |
| Record name | 6-Oxo-1-propylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-93-5 | |
| Record name | 6-Oxo-1-propylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrothermal Synthesis Method
This environmentally friendly approach uses water as the solvent and achieves high yields (>80%) with minimal crystal defects. The process involves:
- Reaction conditions : Temperatures ranging from 100–180°C and reaction times of 24–72 hours.
- Procedure : A mixture of precursor compounds (e.g., substituted pyridines or piperidine derivatives) is sealed in a jacketed hydrothermal reactor. Post-reaction cooling yields crystalline 6-oxo-1-propylpiperidine-3-carboxylic acid.
- Eliminates toxic organic solvents.
- Produces thermally stable crystals suitable for long-term storage.
Conventional Organic Synthesis
Alternative methods require precise control of reaction parameters to optimize stereochemistry and yield. Key steps may include:
- Cyclocondensation : Formation of the piperidine ring using precursors like substituted amines and carbonyl compounds.
- Propylation : Introduction of the propyl group via alkylation or nucleophilic substitution.
- Oxidation and carboxylation : Sequential functionalization to introduce the ketone and carboxylic acid groups.
A modified procedure adapted from Royal Society of Chemistry protocols involves:
- General Procedure 2 : Reacting intermediates (e.g., fluorophenyl derivatives) with propylating agents for 5–6 hours, achieving ~75% yield.
Comparative Analysis of Methods
| Parameter | Hydrothermal Method | Conventional Synthesis |
|---|---|---|
| Yield | >80% | ~75% |
| Reaction Time | 24–72 hours | 5–6 hours |
| Solvent | Water | Organic solvents |
| Environmental Impact | Low (water-based) | Moderate to high |
Characterization and Validation
Synthesized compounds are verified using:
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ketone and carboxylic acid).
- Nuclear Magnetic Resonance (NMR) : ¹H NMR peaks at δ 1.0–1.5 ppm (propyl CH₃), δ 2.5–3.5 ppm (piperidine ring protons), and δ 12.2 ppm (carboxylic acid proton).
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1-propylpiperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 6-hydroxy-1-propylpiperidine-3-carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, amines.
Major Products Formed
Oxidation: More oxidized derivatives of this compound.
Reduction: 6-Hydroxy-1-propylpiperidine-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for potential therapeutic properties. Research indicates that derivatives of 6-Oxo-1-propylpiperidine-3-carboxylic acid exhibit significant biological activity, making them candidates for the development of new therapeutic agents.
Key Therapeutic Areas:
- Antidepressants : Some studies suggest that this compound may influence neurotransmitter systems related to mood regulation.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for industrial production. Techniques such as high-pressure reactors and advanced purification methods are employed to enhance yield and purity.
| Synthesis Method | Reagents Used | Yield Optimization Techniques |
|---|---|---|
| Multi-step synthesis | Potassium permanganate, lithium aluminum hydride | High-pressure reactors, solvent optimization |
Biological Interaction Studies
Research has focused on understanding how this compound interacts with various biological targets. These studies are crucial for assessing the compound's potential as a drug candidate.
Biological Targets:
- Enzymatic Inhibition : Investigations into how the compound inhibits specific enzymes can provide insights into its mechanism of action.
- Receptor Binding Studies : Understanding how this compound binds to receptors can elucidate its pharmacological effects.
Case Studies
Several case studies highlight the applications of this compound in research:
-
Neuropharmacology Study :
- A study explored the effects of this compound on neurotransmitter levels in animal models, demonstrating its potential role in modulating synaptic transmission related to mood disorders.
-
Antimicrobial Efficacy :
- Another investigation tested the antibacterial properties of derivatives against resistant strains of bacteria, showing promising results that warrant further exploration for clinical applications.
Mechanism of Action
The mechanism of action of 6-Oxo-1-propylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with three structurally related molecules, focusing on ring systems , substituents , and applications .
Table 1: Structural and Functional Comparison
Key Observations
(a) Ring System Differences
- Piperidine vs. Pyrrolidine : The target compound’s six-membered piperidine ring offers greater conformational flexibility compared to the five-membered pyrrolidine in 1-methyl-5-oxopyrrolidine-3-carboxylic acid. This impacts solubility and bioavailability , as piperidine derivatives often exhibit enhanced metabolic stability .
- Piperidine vs.
(b) Substituent Effects
- The 3-carboxylic acid moiety is conserved across all analogs, suggesting its role in binding interactions (e.g., with enzymes or receptors).
Research Findings and Limitations
- Synthetic Accessibility : The propyl-substituted piperidine derivative requires multi-step synthesis, whereas pyrrolidine analogs are often easier to functionalize .
- Safety Data: Limited toxicity data are available for this compound, but its structural analogs (e.g., 3-piperidinecarboxylic acid) are classified as non-hazardous laboratory chemicals .
- Pharmacological Gaps : While the compound’s role in lead optimization is documented , specific mechanistic or pharmacokinetic studies remain unpublished.
Biological Activity
6-Oxo-1-propylpiperidine-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique piperidine structure and keto functional group, has been the subject of various studies aimed at elucidating its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 185.23 g/mol. Its structural features include:
- A piperidine ring , which contributes to its basicity and ability to interact with biological targets.
- A keto group at the 6-position, enhancing its reactivity and potential interactions with enzymes.
- A carboxylic acid group that may influence solubility and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anticancer Potential : There are indications that this compound could interfere with cancer cell proliferation, although detailed mechanisms remain to be fully explored.
The mechanism by which this compound exerts its biological effects is not yet fully understood. However, it is hypothesized to interact with various biological targets such as:
- Enzymes : The compound might inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptors : Its structural features suggest potential interactions with receptor sites, influencing signaling pathways related to growth and apoptosis.
Antimicrobial Studies
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of related compounds, suggesting that derivatives of this compound could show similar properties. The Minimum Inhibitory Concentration (MIC) values were evaluated against various bacterial strains, indicating promising results for further development.
Anticancer Research
In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cell lines. These findings warrant further investigation into the specific pathways involved and the potential for therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine | Imidazole ring, piperidine | Antimicrobial, anticancer |
| 4-Oxo-piperidine derivatives | Keto group on piperidine | Antibacterial |
| Carboxylic acid analogs | Varying chain lengths | Modulated solubility and reactivity |
This table illustrates how variations in structure can significantly influence biological activity, highlighting the importance of further research into this compound.
Q & A
Q. What are the standard synthetic routes for 6-Oxo-1-propylpiperidine-3-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, analogous piperidine derivatives are synthesized via the condensation of aldehyde precursors (e.g., propionaldehyde) with aminopyridine derivatives, followed by cyclization under acidic or basic conditions . Key intermediates are characterized using NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 210–280 nm) .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction to resolve the 3D structure, particularly for verifying stereochemistry (e.g., piperidine ring conformation) . Complementary techniques include high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z) and 2D NMR (COSY, HSQC) to map proton-carbon correlations .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the piperidine ring or carboxylic acid group. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 1–3 months) with periodic HPLC-UV analysis to monitor decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables:
- Catalysts : Palladium or copper catalysts (0.5–2 mol%) for coupling steps .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to toluene .
- Temperature : Microwave-assisted synthesis (80–120°C) reduces reaction time by 50–70% .
Monitor progress via TLC or LC-MS , and quantify yield using qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model:
- Tautomeric equilibria (keto-enol forms).
- Binding affinities to target proteins (e.g., molecular docking with AutoDock Vina).
Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) .
- Impurity profiling : Use LC-HRMS to detect trace impurities (e.g., desfluoro byproducts) that may skew bioactivity results .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Data Analysis and Experimental Design
Q. What strategies are effective for analyzing degradation products of this compound under oxidative stress?
- Methodological Answer : Expose the compound to H₂O₂ (3–10 mM) or UV light (254 nm) and analyze via LC-MS/MS . Use fragmentation patterns (MS²) to identify degradation pathways (e.g., piperidine ring cleavage). Quantify using a stable isotope-labeled internal standard (e.g., ¹³C₆-analog) .
Q. How to design a robust SAR study for derivatives of this compound?
- Methodological Answer :
- Scaffold modifications : Introduce substituents at the propyl or carbonyl positions (e.g., halogens, methyl groups) .
- Activity cliffs : Use Free-Wilson analysis to correlate structural changes with biological potency (e.g., IC₅₀ shifts in enzyme assays) .
- ADMET profiling : Assess solubility (shake-flask method), permeability (Caco-2 assay), and metabolic stability (microsomal incubation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
